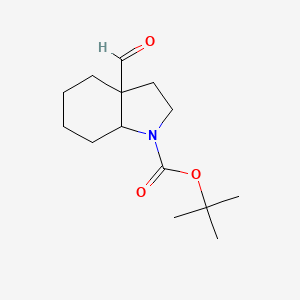

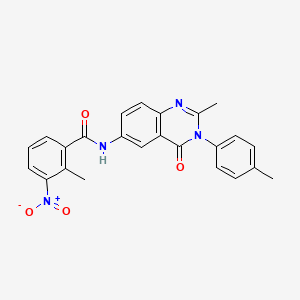

tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

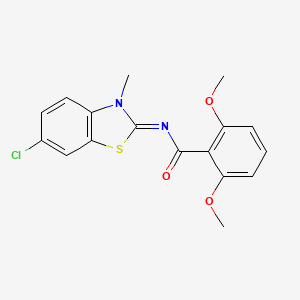

Tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate, also known as TBFI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBFI is a bicyclic indoline derivative that exhibits high affinity towards the sigma-1 receptor, which is known to play a crucial role in various physiological processes.

Aplicaciones Científicas De Investigación

Selective Aerobic Oxidation Catalyst Tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been used as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converts a variety of primary and secondary allylic and benzylic alcohols into the corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, demonstrating its utility in selective oxidation reactions (Shen et al., 2012).

Oxidative Dearomatization/Spirocyclization The oxidative dearomatization/spirocyclization of indole-2-carboxamides has been catalyzed using tert-butyl hydroperoxide (TBHP) as the oxidant. This method provides rapid and efficient access to C2-spiro-pseudoindoxyls, showcasing a novel application in the synthesis of complex indole derivatives (Kong et al., 2016).

Synthesis of Important Intermediates Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized with a high yield through a process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This synthesis highlights the compound's role in the development of therapeutic agents (Zhang et al., 2018).

Palladium-Catalyzed Intramolecular Iminoannulation N-substituted 2-bromo-1H-indole-3-carboxaldehydes have been converted into various gamma-carboline derivatives through palladium-catalyzed intramolecular iminoannulation. This method illustrates the versatility of tert-butylimines in cyclization reactions to produce heterocyclic compounds with potential pharmaceutical applications (Zhang & Larock, 2003).

Mecanismo De Acción

Target of Action

Tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate, also known as tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors . .

Mode of Action

Given its indole structure, it may interact with its targets in a manner similar to other indole derivatives . These interactions often involve binding to the target, leading to changes in the target’s activity .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Propiedades

IUPAC Name |

tert-butyl 3a-formyl-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENLNXDFUBLANB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)